molecular formula C21H21Cl3FN3O2S B2411530 2-chloro-N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-6-fluoro-N-(2-morpholinoethyl)benzamide hydrochloride CAS No. 1351594-58-5

2-chloro-N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-6-fluoro-N-(2-morpholinoethyl)benzamide hydrochloride

Cat. No.: B2411530
CAS No.: 1351594-58-5
M. Wt: 504.83
InChI Key: PZGYBDQSRQKJAZ-UHFFFAOYSA-N
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Description

2-chloro-N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-6-fluoro-N-(2-morpholinoethyl)benzamide hydrochloride is a recognized and potent ATP-competitive inhibitor of the oncogenic BRAF kinase, with high selectivity for the BRAF V600E mutant isoform [1] . This mutation results in constitutive activation of the MAPK/ERK signaling pathway, a critical regulator of cell growth and proliferation, and is a well-validated therapeutic target in cancers such as melanoma, colorectal cancer, and papillary thyroid cancer [2] . In research settings, this compound serves as a critical pharmacological tool for delineating the specific contributions of BRAF-driven signaling in cellular and disease models. Its primary research value lies in its application to investigate tumorigenesis, study mechanisms of drug resistance to BRAF inhibition, and explore combination therapies in preclinical studies [3] . By potently suppressing ERK phosphorylation and inducing cell cycle arrest and apoptosis in BRAF-mutant cell lines, it provides researchers with a means to functionally dissect this pivotal node in cancer biology.

Properties

IUPAC Name

2-chloro-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-6-fluoro-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20Cl2FN3O2S.ClH/c1-13-11-14(22)12-17-19(13)25-21(30-17)27(6-5-26-7-9-29-10-8-26)20(28)18-15(23)3-2-4-16(18)24;/h2-4,11-12H,5-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZGYBDQSRQKJAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C(S2)N(CCN3CCOCC3)C(=O)C4=C(C=CC=C4Cl)F)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21Cl3FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

2-chloro-N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-6-fluoro-N-(2-morpholinoethyl)benzamide hydrochloride is a synthetic compound belonging to the benzothiazole derivatives, which have garnered significant attention due to their diverse biological activities, particularly in cancer therapy and anti-inflammatory applications. This article synthesizes the available research findings on its biological activity, including case studies and data tables.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C21H21Cl3FN3O2S
Molecular Weight 504.8 g/mol
CAS Number 1351594-58-5

These properties suggest a complex structure that may interact with various biological targets, enhancing its therapeutic potential.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including the compound . For instance, a study evaluated several benzothiazole derivatives for their effects on human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer) using the MTT assay. The results indicated that certain derivatives significantly inhibited cell proliferation and induced apoptosis at micromolar concentrations .

Key Findings:

  • Inhibition of Cell Proliferation : The compound exhibited significant antiproliferative effects on A431 and A549 cells, with IC50 values indicating effective concentrations for therapeutic use.
  • Mechanism of Action : The compound was shown to inhibit key signaling pathways (AKT and ERK), which are crucial for cancer cell survival and proliferation .
  • Apoptosis Induction : Flow cytometry analysis confirmed that treatment with this compound led to increased apoptotic cell populations in treated groups compared to controls.

Anti-inflammatory Activity

Benzothiazole derivatives are also recognized for their anti-inflammatory properties. The compound's ability to modulate inflammatory cytokines was assessed using mouse monocyte macrophages (RAW264.7). Enzyme-linked immunosorbent assay (ELISA) results demonstrated a significant reduction in the levels of IL-6 and TNF-α, two critical mediators of inflammation .

Summary of Anti-inflammatory Effects:

  • Cytokine Inhibition : The compound effectively reduced IL-6 and TNF-α levels, suggesting potential use in inflammatory conditions.
  • Dual Action : The ability to target both cancer proliferation and inflammation positions this compound as a promising candidate for dual-action therapies.

Study 1: Efficacy in Cancer Cell Lines

A series of experiments were conducted to evaluate the efficacy of various benzothiazole derivatives, including the target compound, against multiple cancer cell lines. The study revealed that at concentrations of 1, 2, and 4 μM, the compound significantly inhibited cell growth and induced apoptosis.

Study 2: In Vivo Assessment

In vivo studies involving murine models demonstrated that administration of the compound resulted in a marked reduction in tumor size compared to control groups. This suggests that the compound not only acts at the cellular level but also exhibits systemic efficacy against tumor growth .

Preparation Methods

Preparation of 6-Chloro-4-Methylbenzo[d]Thiazol-2-Amine

The benzo[d]thiazole moiety is synthesized via cyclization of substituted aniline precursors. A representative method involves:

  • Starting material : 4-Chloro-2-methylaniline (1 eq) treated with ammonium thiocyanate (2 eq) in glacial acetic acid at 0–10°C.
  • Bromine addition : Bromine (2 eq) in acetic acid is added dropwise to form 6-chloro-4-methylbenzo[d]thiazol-2-amine hydrobromide.
  • Purification : Recrystallization from ethanol yields the free amine (typical yield: 70–85%).

Key reaction :
$$
\text{4-Chloro-2-methylaniline} + \text{NH}4\text{SCN} \xrightarrow{\text{Br}2, \text{AcOH}} \text{6-Chloro-4-methylbenzo[d]thiazol-2-amine}
$$

Functionalization of the Benzo[d]Thiazole Amine

Alkylation with 2-Morpholinoethyl Chloride

The primary amine undergoes alkylation to introduce the morpholinoethyl group:

  • Conditions : 6-Chloro-4-methylbenzo[d]thiazol-2-amine (1 eq) reacts with 2-morpholinoethyl chloride (1.2 eq) in dimethyl sulfoxide (DMSO) at 120°C for 2–4 hours.
  • Base : Diisopropylethylamine (DIPEA, 2 eq) is used to scavenge HCl.
  • Yield : 60–75% after column chromatography (silica gel, ethyl acetate/hexanes).

Mechanistic insight : The reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic carbon of the chloroethyl group.

Synthesis of the Benzoyl Chloride Intermediate

Preparation of 2-Chloro-6-Fluorobenzoyl Chloride

The acyl chloride is prepared from 2-chloro-6-fluorobenzoic acid:

  • Chlorination : Thionyl chloride (2 eq) is added to the benzoic acid in anhydrous tetrahydrofuran (THF) under reflux for 3 hours.
  • Workup : Excess thionyl chloride is removed under reduced pressure to yield the acyl chloride (quantitative conversion).

Safety note : Thionyl chloride reactions require strict moisture control due to vigorous HCl and SO$$_2$$ evolution.

Amide Bond Formation

Coupling of Benzoyl Chloride with Alkylated Amine

The final benzamide is assembled via Schotten-Baumann reaction:

  • Reagents : 2-Chloro-6-fluorobenzoyl chloride (1.1 eq) is added to a solution of N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)amine (1 eq) in dichloromethane (DCM).
  • Base : Triethylamine (3 eq) neutralizes HCl generated during the reaction.
  • Conditions : Stirring at 0°C for 1 hour, followed by room temperature for 12 hours.
  • Yield : 50–65% after purification by recrystallization (ethanol/water).

Critical parameters :

  • Temperature control prevents premature hydrolysis of the acyl chloride.
  • Anhydrous conditions are essential for high yields.

Hydrochloride Salt Formation

Acidification to the Hydrochloride Salt

The free base is converted to its hydrochloride salt for improved solubility:

  • Procedure : The benzamide is dissolved in anhydrous diethyl ether, and hydrogen chloride gas is bubbled through the solution until precipitation is complete.
  • Isolation : The precipitate is filtered, washed with cold ether, and dried under vacuum (yield: 90–95%).

Analytical confirmation : The salt is characterized by melting point, $$^1$$H NMR, and mass spectrometry.

Optimization and Challenges

Selectivity in Alkylation

Competing reactions during alkylation (e.g., over-alkylation) are mitigated by:

  • Using a slight excess of 2-morpholinoethyl chloride (1.2 eq).
  • Employing polar aprotic solvents (DMSO or DMF) to enhance reactivity.

Purification Strategies

  • Column chromatography : Essential for separating regioisomers in the benzo[d]thiazole synthesis.
  • Recrystallization : Ethanol/water mixtures effectively purify the final hydrochloride salt.

Alternative Synthetic Routes

Microwave-Assisted Alkylation

Patent data suggests microwave irradiation (120°C, 2 hours) reduces reaction times by 50% compared to conventional heating.

Q & A

Q. How do reaction mechanisms differ between solution-phase and solid-phase synthesis routes?

  • Answer : Solid-phase synthesis (e.g., Wang resin) simplifies purification but may reduce yield due to steric hindrance. Solution-phase allows better control of intermediates but requires stepwise isolation. Mechanistic studies via 19^{19}F NMR kinetics reveal faster amide coupling in solution phase .

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